Calcium Antagonist Activity
In a comparative pharmacological dataset compiled from the USDA Phytochemical Database (Duke, 1992), Xanthalin exhibited calcium antagonist activity with an IC₅₀ of 2.4 μg/mL in the guinea pig (gpg) assay system [1]. This places Xanthalin's potency between Visnadin (IC₅₀ = 49 μM) and Xanthotoxin (IC₅₀ = 551 μM) when rank-ordered by activity. The molar equivalent for Xanthalin is approximately 5.6 μM (calculated using MW 426.46 g/mol), indicating approximately 9-fold greater potency than Visnadin on a molar basis. Notably, Xanthonolol showed the highest reported potency (1 μM) in this dataset, confirming Xanthalin occupies a distinct, intermediate activity tier.
~9-fold vs Visnadin (49 μM)
| Evidence Dimension | Calcium antagonist activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.4 μg/mL (~5.6 μM) |
| Comparator Or Baseline | Visnadin: IC₅₀ = 49 μM; Xanthotoxin: IC₅₀ = 551 μM; Xanthonolol: 1 μM |
| Quantified Difference | Xanthalin is ~9-fold more potent than Visnadin on a molar basis; ~98-fold more potent than Xanthotoxin |
| Conditions | Guinea pig (gpg) assay system; reference year 1992 |
Why This Matters
This quantitative potency differential enables informed selection when screening pyranocoumarins for calcium channel modulator research programs.
- [1] Duke JA. Biological Activity Calcium-Antagonist Database. USDA Phytochemical and Ethnobotanical Databases. 1992. View Source
